Distinct Regulatory Reporting Threshold: 2-Nitro vs. Non-Nitrated Analog Under 40 CFR § 721.285
The 2-nitro derivative (PMN P-92-32) is subject to a significant new use reporting requirement with a facility release-to-water threshold of 90 ppb, as documented in the EPA regulation [1]. In contrast, the non-nitrated parent compound (PMN P-92-31) is listed under the same regulatory section but carries its own distinct PMN identifier, meaning any substitution of the nitro group for hydrogen would trigger a separate compliance evaluation pathway [2]. The regulatory framework explicitly treats the three congeners as separate chemical substances for TSCA reporting purposes.
| Evidence Dimension | Regulatory reporting threshold (facility release to water) under 40 CFR 721.285 |
|---|---|
| Target Compound Data | 90 ppb reporting threshold (as PMN P-92-32) |
| Comparator Or Baseline | Acetamide, N-[4-(pentyloxy)phenyl]- (PMN P-92-31): listed under same section but as a separate chemical substance; no shared threshold applies |
| Quantified Difference | The 90 ppb threshold is specifically assigned to the 2-nitro derivative; the non-nitrated analog does not share this threshold and requires independent compliance determination |
| Conditions | TSCA Significant New Use Rule (SNUR) facility water release scenario, as promulgated in 40 CFR 721.285 |
Why This Matters
For industrial procurement, the 90 ppb release threshold is a legally binding specification that differentiates the target compound from its non-nitrated analog, directly impacting facility permitting and downstream use authorization.
- [1] 40 CFR § 721.285 (2024). Acetamide, N-[4-(pentyloxy)phenyl]-, acetamide, N-[2-nitro-4-(pentyloxy)phenyl]-, and acetamide, N-[2-amino-4-(pentyloxy)phenyl]-. U.S. Government Publishing Office. View Source
- [2] EPA. 40 CFR Part 721, Subpart E—Significant New Uses for Specific Chemical Substances. Table of Contents listing for §721.285. View Source
